5-碘-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

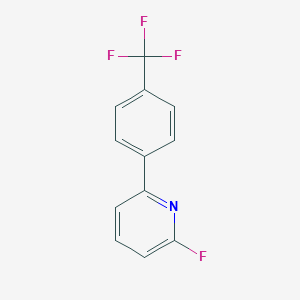

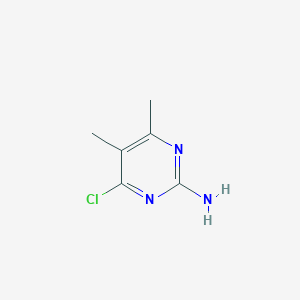

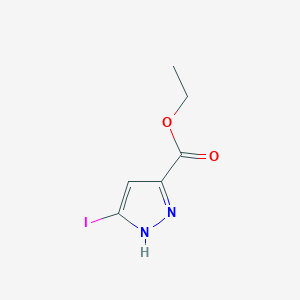

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 5-iodo-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of Ethyl 5-iodo-1H-pyrazole-3-carboxylate has been determined through X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 5-iodo-1H-pyrazole-3-carboxylate, are known to undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .科学研究应用

Pharmaceutical Intermediates

Ethyl 5-iodo-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of darolutamide , a potential blockbuster drug substance for treating prostate cancer .

Biological Properties

This compound exhibits a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. These properties make it valuable for developing new therapeutic agents .

Organic Synthesis

In organic chemistry, Ethyl 5-iodo-1H-pyrazole-3-carboxylate acts as an intermediate for synthesizing isoxazole derivatives and dicarboxamides, which have various applications in chemical research and development .

Molecular Modeling

The compound is also used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations that are crucial for understanding molecular interactions and dynamics .

Pyrazole Derivatives Synthesis

It is involved in the synthesis of pyrazole derivatives that carry an anthranilate moiety at position C-3. These derivatives have shown promise in various studies for their potential applications in medicinal chemistry .

Cancer Research

Specific derivatives synthesized from Ethyl 5-iodo-1H-pyrazole-3-carboxylate have been studied for their effects on cancer cells. They have been observed to induce apoptosis through DNA damage and prevent wound healing and colony formation in cancer cells .

安全和危害

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

未来方向

The future directions for the research and development of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and other pyrazole derivatives include the design and synthesis of new pyrazole compounds, further investigation of their biological activities, and exploration of their applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

作用机制

Target of Action

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a derivative of the pyrazole family . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities . The specific interaction of Ethyl 5-iodo-1H-pyrazole-3-carboxylate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways . For instance, some pyrazole derivatives have been reported to inhibit p38 kinase, a key player in inflammatory responses

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.89 cm/s, and it has a consensus log Po/w of 1.41 . These properties suggest that Ethyl 5-iodo-1H-pyrazole-3-carboxylate may have good bioavailability.

Result of Action

Pyrazole derivatives are known to have various biological activities . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds

属性

IUPAC Name |

ethyl 5-iodo-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRSCADNBDVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566284 |

Source

|

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141998-77-8 |

Source

|

| Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。